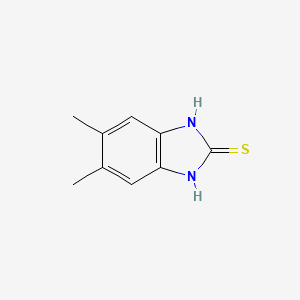

5,6-dimethyl-1H-benzimidazole-2-thiol

Übersicht

Beschreibung

5,6-dimethyl-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Implications

5,6-dimethylbenzimidazole is recognized for its presence in naturally occurring vitamin B12 and has spurred interest for over a century. Several drugs incorporate the benzimidazole moiety, notably in antihelminthic, antacid, and antibacterial drugs. Benzimidazole-based systems are also notable for their interaction with DNA and interference with DNA-associated processes, highlighting their potential in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

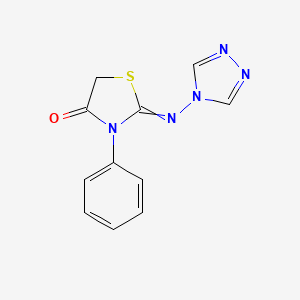

Antibacterial and Antioxidant Properties

Synthesis of novel derivatives of benzimidazole, specifically incorporating 1,3,4-thiadiazole moiety, has shown promising antibacterial activity against various bacteria strains. Additionally, some derivatives also exhibit significant antioxidant properties, indicating the potential of 5,6-dimethyl-1H-benzimidazole-2-thiol in developing biologically active compounds with antimicrobial and antioxidant functionalities (Redayan et al., 2017), (Sindhe et al., 2016).

Inhibitory and Vitamin B12 Activity

5,6-dimethylbenzimidazole has shown inhibitory properties for certain vitamin B12-requiring organisms, highlighting its role in microbial synthesis and its potential in the study of microbial growth and inhibition mechanisms (Hendlin & Soars, 1951).

Synthetic Applications and Structural Analysis

The structural integrity and design flexibility of benzimidazole derivatives make them a valuable scaffold in medicinal chemistry. The synthesis of bisbenzimidazole dithiol derivatives and the analysis of their structural properties have been explored, indicating their potential in drug design and other scientific applications (Molou et al., 2022).

Corrosion Inhibition

Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies not only highlight the effectiveness of these compounds in reducing corrosion but also provide insight into their adsorption behaviors and thermodynamic properties (Yadav et al., 2013).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5,6-Dimethyl-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions, particularly as a ligand in vitamin B12. It interacts with the cobalt atom in vitamin B12, forming a stable complex that is essential for the vitamin’s biological activity . The compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This interaction highlights the compound’s importance in enzymatic processes and its potential as a biochemical tool.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with vitamin B12 suggests its involvement in DNA synthesis and repair, as well as in the regulation of cellular energy metabolism . These effects underscore the compound’s potential in modulating cellular functions and its relevance in biomedical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for the cobalt atom in vitamin B12, facilitating the vitamin’s role in enzymatic reactions . This binding interaction is crucial for the compound’s biochemical activity and its ability to modulate enzyme function. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and enzyme activity . These findings highlight the importance of dosage optimization in experimental settings to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to vitamin B12 metabolism. The compound interacts with enzymes and cofactors that facilitate the biosynthesis and utilization of vitamin B12 . These interactions are essential for maintaining metabolic flux and regulating metabolite levels, underscoring the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the compound’s proper localization and accumulation in target tissues, facilitating its biochemical activity . Understanding these transport pathways is crucial for optimizing the compound’s therapeutic potential and ensuring its effective delivery in biomedical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a key role in directing the compound to these compartments, ensuring its proper localization and enhancing its biological activity.

Eigenschaften

IUPAC Name |

5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUXMYYDAQIJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369664 | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3287-79-4 | |

| Record name | 3287-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)